H-Gly-Gly-Gly-OEt.HCl

Description

BenchChem offers high-quality H-Gly-Gly-Gly-OEt.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gly-Gly-Gly-OEt.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

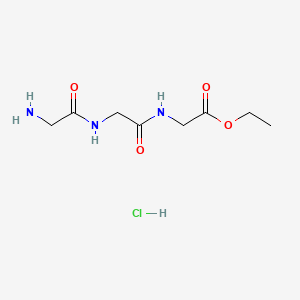

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4.ClH/c1-2-15-8(14)5-11-7(13)4-10-6(12)3-9;/h2-5,9H2,1H3,(H,10,12)(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKNCXWDPKPEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718523 | |

| Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16194-06-2 | |

| Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Gly-Gly-Gly-OEt.HCl: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to H-Gly-Gly-Gly-OEt.HCl (Triglycine ethyl ester hydrochloride). This document is intended to serve as a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and biochemical research.

Chemical Properties and Structure

H-Gly-Gly-Gly-OEt.HCl is the hydrochloride salt of the ethyl ester of the tripeptide triglycine. It is a key building block in synthetic peptide chemistry, offering a readily available triglycine motif for incorporation into larger peptide sequences.

Structural Information

-

IUPAC Name: ethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride[1]

-

Chemical Formula: C₈H₁₆ClN₃O₄[1]

-

Molecular Weight: 253.68 g/mol [1]

-

SMILES: CCOC(=O)CNC(=O)CNC(=O)CN.Cl[1]

Physicochemical Properties

Quantitative physicochemical data for H-Gly-Gly-Gly-OEt.HCl is limited in the public domain. The following table summarizes key computed properties and includes experimental data for related, smaller glycine ethyl ester hydrochlorides for comparative purposes.

| Property | H-Gly-Gly-Gly-OEt.HCl | H-Gly-Gly-OEt.HCl | H-Gly-OEt.HCl |

| Molecular Formula | C₈H₁₆ClN₃O₄ | C₆H₁₃ClN₂O₃ | C₄H₁₀ClNO₂ |

| Molecular Weight | 253.68 g/mol [1] | 196.63 g/mol [3][4] | 139.58 g/mol [5] |

| Appearance | White to off-white solid (presumed) | White powder[4] | White crystalline powder |

| Melting Point | No data available | 180-184 °C[4] | 140-148 °C |

| Boiling Point | No data available | No data available | No data available |

| Solubility | Presumed soluble in water | No data available | Soluble in water, ethanol, DMSO, and methanol. |

| Storage Temperature | Inert atmosphere, Room Temperature or -15°C[6] | 0-8 °C[4] | 0-8 °C |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of H-Gly-Gly-Gly-OEt.HCl.

Solution-Phase Synthesis of H-Gly-Gly-Gly-OEt.HCl

This protocol is adapted from established methods for solution-phase peptide synthesis and outlines a stepwise approach starting from H-Gly-OEt.HCl.[7]

Step 1: Synthesis of Boc-Gly-Gly-OEt

-

Dissolve Glycine ethyl ester hydrochloride (H-Gly-OEt.HCl) (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0°C and add triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.

-

In a separate flask, dissolve Boc-Gly-OH (1 equivalent), 1-Hydroxybenzotriazole (HOBt) (1 equivalent), and N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) in DCM.

-

Stir the activation mixture at 0°C for 15 minutes.

-

Add the activated Boc-Gly-OH solution to the H-Gly-OEt solution and stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield Boc-Gly-Gly-OEt.

Step 2: Deprotection of Boc-Gly-Gly-OEt

-

Dissolve the synthesized Boc-Gly-Gly-OEt in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

-

Stir the solution at room temperature for 1 hour to remove the Boc protecting group.

-

Evaporate the solvent under reduced pressure to obtain H-Gly-Gly-OEt as a TFA salt (H-Gly-Gly-OEt·TFA).

Step 3: Coupling to form Boc-Gly-Gly-Gly-OEt

-

Repeat the coupling procedure from Step 1, using H-Gly-Gly-OEt·TFA (1 equivalent) as the amine component and Boc-Gly-OH (1 equivalent) as the carboxylic acid component.

Step 4: Final Deprotection to Yield H-Gly-Gly-Gly-OEt.HCl

-

Dissolve the Boc-Gly-Gly-Gly-OEt in a minimal amount of a suitable solvent (e.g., dioxane or DCM).

-

Add a solution of 4M HCl in dioxane and stir at room temperature for 1-2 hours.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be precipitated and purified by trituration or recrystallization from a solvent system such as ethanol/ether to yield H-Gly-Gly-Gly-OEt.HCl as a solid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of H-Gly-Gly-Gly-OEt.HCl in 0.5 mL of a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and singlets or multiplets for the α-protons of the three glycine residues. The chemical shifts will be influenced by the peptide bonds and the terminal amino and ester groups.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ester and amide groups, the α-carbons of the glycine residues, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

-

An IR spectrum of H-Gly-Gly-Gly-OEt.HCl is expected to show characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (ester and amide I), and N-H bending (amide II).

Mass Spectrometry (MS)

-

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of H-Gly-Gly-Gly-OEt.HCl. The expected molecular ion peak [M+H]⁺ for the free base (C₈H₁₅N₃O₄) would be at m/z 218.11.

Applications in Research and Development

H-Gly-Gly-Gly-OEt.HCl is primarily utilized as a building block in peptide synthesis. Its ethyl ester group serves as a protecting group for the C-terminus, allowing for the sequential addition of other amino acids to the N-terminus. This makes it a valuable reagent in the synthesis of peptides for various applications, including:

-

Drug Discovery: As a component of synthetic peptides being investigated as therapeutic agents.

-

Biochemical Research: In the creation of specific peptide substrates for enzyme assays or as ligands for receptor binding studies.

-

Drug Delivery: Polyglycine sequences are sometimes explored as linkers in drug-conjugate systems.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving H-Gly-Gly-Gly-OEt.HCl.

References

Technical Guide: Glycyl-glycyl-glycine Ethyl Ester Hydrochloride (CAS No. 2087-41-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycyl-glycyl-glycine ethyl ester hydrochloride, a dipeptide derivative used in synthetic organic chemistry and biochemical research. This document collates available data on its chemical properties, a representative experimental protocol for its synthesis, and its applications, with a focus on its role in peptide chemistry.

Chemical and Physical Properties

Glycyl-glycyl-glycine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of the dipeptide Glycyl-glycine. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 2087-41-4 |

| Molecular Formula | C₆H₁₂N₂O₃·HCl |

| Molecular Weight | 196.63 g/mol |

| Appearance | White powder |

| Melting Point | 180-184 °C |

| Storage Temperature | 0-8 °C |

Table 2: Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | ethyl [(aminoacetyl)amino]acetate hydrochloride |

| Synonyms | Ethyl glycylglycinate hydrochloride, H-Gly-Gly-OEt·HCl |

| InChI Key | DNIFIBGXDGNBHN-UHFFFAOYSA-N |

Experimental Protocols

Representative Synthesis of Glycyl-glycyl-glycine Ethyl Ester Hydrochloride

This protocol describes the direct esterification of glycyl-glycine using ethanol and a source of anhydrous hydrogen chloride.

Materials:

-

Glycyl-glycine

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or anhydrous Hydrogen Chloride (HCl) gas

-

Diethyl ether

Procedure:

-

Preparation of Acidic Ethanol: A solution of anhydrous HCl in ethanol is prepared by slowly adding thionyl chloride to cold (-10 °C to 0 °C) anhydrous ethanol under a nitrogen atmosphere. Alternatively, dry HCl gas can be bubbled through the cold ethanol.

-

Reaction: Glycyl-glycine is suspended in the freshly prepared acidic ethanol solution.

-

Reflux: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization. A common solvent system for this is a mixture of ethanol and diethyl ether. The crude solid is dissolved in a minimal amount of hot ethanol, and diethyl ether is added until turbidity is observed. The solution is then cooled to induce crystallization.

-

Isolation and Drying: The crystalline product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield pure Glycyl-glycyl-glycine ethyl ester hydrochloride.

Applications in Research and Drug Development

Glycyl-glycyl-glycine ethyl ester hydrochloride serves as a valuable building block in peptide synthesis. Its primary application is in the stepwise elongation of peptide chains, where it provides a protected dipeptide unit.

-

Peptide Synthesis: It is used as a starting material for the synthesis of longer peptides. The free amino group can be coupled with an N-protected amino acid, and the ethyl ester can be saponified to reveal a free carboxyl group for further elongation.

Mandatory Visualizations

Synthesis Workflow

Caption: Representative synthesis workflow for Glycyl-glycyl-glycine ethyl ester hydrochloride.

Role in Peptide Synthesis

Caption: Logical workflow of using the compound as a building block in peptide synthesis.

An In-depth Technical Guide to H-Gly-Gly-Gly-OEt.HCl: Molecular Properties and Synthesis

This technical guide provides a comprehensive overview of the chemical properties and a detailed methodology for the synthesis of the tripeptide ethyl ester hydrochloride, H-Gly-Gly-Gly-OEt.HCl. The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Molecular Data Summary

The fundamental molecular and physical properties of H-Gly-Gly-Gly-OEt.HCl are summarized in the table below for quick reference.

| Property | Value | Citations |

| Chemical Name | Glycyl-glycyl-glycine ethyl ester hydrochloride | [1] |

| CAS Number | 16194-06-2 | [1] |

| Molecular Formula | C₈H₁₅N₃O₄·HCl | [1] |

| Molecular Weight | 253.68 g/mol | [1] |

Introduction to H-Gly-Gly-Gly-OEt.HCl

H-Gly-Gly-Gly-OEt.HCl is the hydrochloride salt of the ethyl ester of the tripeptide triglycine. In peptide chemistry, the ethyl ester group serves as a protecting group for the C-terminal carboxylic acid, while the hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions. This compound is a fundamental building block in the synthesis of more complex peptides and peptidomimetics. Its utility lies in the ability to selectively deprotect the N-terminus for subsequent coupling reactions in a stepwise peptide synthesis strategy.

Experimental Protocols: Solution-Phase Synthesis

The following section details a representative protocol for the solution-phase synthesis of H-Gly-Gly-Gly-OEt.HCl. This multi-step process involves the initial preparation of the C-terminal amino acid ester, followed by sequential coupling with N-protected glycine residues.

Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt.HCl)

This initial step prepares the C-terminal residue of the target tripeptide.

-

Materials:

-

Glycine

-

Anhydrous Ethanol

-

Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

-

-

Procedure:

-

Suspend glycine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask should be cooled in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension with constant stirring. Alternatively, bubble dry hydrogen chloride gas through the solution until saturation.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the crystalline product, glycine ethyl ester hydrochloride, by filtration.

-

Wash the crystals with cold diethyl ether and dry under vacuum.

-

Step 2: Synthesis of N-Boc-Gly-Gly-OEt

This step involves the coupling of the first N-protected glycine to the glycine ethyl ester.

-

Materials:

-

Glycine ethyl ester hydrochloride (from Step 1)

-

N-Boc-glycine (Boc-Gly-OH)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

-

Procedure:

-

Dissolve glycine ethyl ester hydrochloride in DCM and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to neutralize the hydrochloride and liberate the free amine.

-

In a separate flask, dissolve N-Boc-glycine (1 equivalent), HOBt (1 equivalent), and DIC or DCC (1.1 equivalents) in DCM. Stir this mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

-

Add the activated N-Boc-glycine solution to the glycine ethyl ester solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the diisopropylurea or dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the protected dipeptide, N-Boc-Gly-Gly-OEt.

-

Step 3: N-terminal Deprotection of N-Boc-Gly-Gly-OEt

The Boc protecting group is removed to allow for the next coupling step.

-

Materials:

-

N-Boc-Gly-Gly-OEt (from Step 2)

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM, if using TFA)

-

-

Procedure:

-

Dissolve the N-Boc-Gly-Gly-OEt in a solution of TFA in DCM (typically 25-50%) or in 4M HCl in dioxane.

-

Stir the solution at room temperature for 30-60 minutes.

-

Evaporate the solvent and excess acid under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the deprotected dipeptide salt, H-Gly-Gly-OEt.TFA or H-Gly-Gly-OEt.HCl.

-

Collect the solid by filtration and dry under vacuum.

-

Step 4: Synthesis of N-Boc-Gly-Gly-Gly-OEt

The final coupling reaction is performed to form the protected tripeptide.

-

Procedure:

-

Follow the same procedure as in Step 2, using H-Gly-Gly-OEt salt as the amine component and N-Boc-glycine as the carboxylic acid component.

-

After workup, the protected tripeptide, N-Boc-Gly-Gly-Gly-OEt, is obtained.

-

Step 5: Final Deprotection to Yield H-Gly-Gly-Gly-OEt.HCl

The final N-terminal protecting group is removed to yield the target compound.

-

Procedure:

-

Follow the deprotection procedure described in Step 3, using N-Boc-Gly-Gly-Gly-OEt as the starting material and 4M HCl in dioxane as the deprotection reagent to ensure the final product is the hydrochloride salt.

-

After precipitation with diethyl ether, filtration, and drying, the final product, H-Gly-Gly-Gly-OEt.HCl, is obtained as a white solid.

-

Visualizations

Logical Workflow for Solution-Phase Synthesis of H-Gly-Gly-Gly-OEt.HCl

The following diagram illustrates the key steps and transformations in the solution-phase synthesis of the target tripeptide ester hydrochloride.

Caption: Logical workflow for the multi-step solution-phase synthesis of H-Gly-Gly-Gly-OEt.HCl.

Signaling Pathway Context

While H-Gly-Gly-Gly-OEt.HCl is primarily a synthetic building block, the tripeptide Gly-Gly-Gly itself can be found in biological systems as a product of protein degradation. Short peptides are increasingly recognized for their potential roles in cellular signaling.[2] For instance, glycine is an inhibitory neurotransmitter, and short glycine-containing peptides could potentially modulate neuronal activity or have cytoprotective effects.[2] The diagram below illustrates a hypothetical signaling pathway where a short peptide like Gly-Gly-Gly could interact with a cell surface receptor.

Caption: A generalized signaling cascade initiated by the binding of a short peptide to a cell surface receptor.

References

Navigating the Solubility Landscape of H-Gly-Gly-Gly-OEt.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-Gly-Gly-Gly-OEt.HCl, or glycyl-glycyl-glycine ethyl ester hydrochloride, is a tripeptide derivative of significant interest in biochemical research and pharmaceutical development. Its utility as a building block in peptide synthesis and its potential to enhance the bioavailability of therapeutic agents underscores the importance of understanding its physicochemical properties.[1] A critical parameter in its application is its solubility in various organic solvents, which directly impacts reaction conditions, formulation development, and purification processes.

This technical guide provides a comprehensive overview of the available information regarding the solubility of H-Gly-Gly-Gly-OEt.HCl. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the known properties of the compound, offers insights based on the behavior of related molecules, and presents a generalized experimental protocol for determining peptide solubility. This information is intended to empower researchers to make informed decisions in their experimental design and drug development endeavors.

Physicochemical Properties of H-Gly-Gly-Gly-OEt.HCl

A clear understanding of the fundamental properties of H-Gly-Gly-Gly-OEt.HCl is essential for predicting its behavior in different solvent systems. The following table summarizes its key physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClN₃O₄ | [1][2] |

| Molecular Weight | 253.68 g/mol | [2] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| CAS Number | 16194-06-2 | [1][2] |

Qualitative Solubility Insights

While precise quantitative data is scarce, general principles of peptide chemistry suggest that the hydrochloride salt form of H-Gly-Gly-Gly-OEt.HCl enhances its solubility in polar solvents, particularly in aqueous solutions.[1] The presence of the charged amine group and the polar peptide bonds contribute to its affinity for protic solvents.

For context, we can examine the solubility of a related, smaller molecule, Glycine Ethyl Ester Hydrochloride (H-Gly-OEt.HCl). It is important to note that this data is not directly transferable to H-Gly-Gly-Gly-OEt.HCl, as the addition of two glycine residues significantly alters the molecule's size, polarity, and potential for intermolecular interactions. However, it can serve as a preliminary reference point.

Solubility of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt.HCl)

| Solvent | Solubility |

| Water | >1000 mg/mL at 20°C |

| Ethanol | Soluble |

| DMSO | Soluble |

| Methanol | Soluble |

This data pertains to H-Gly-OEt.HCl and should be interpreted with caution for H-Gly-Gly-Gly-OEt.HCl.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for H-Gly-Gly-Gly-OEt.HCl in specific organic solvents, direct experimental determination is recommended. The following is a generalized protocol that can be adapted for this purpose.

Objective: To determine the saturation solubility of H-Gly-Gly-Gly-OEt.HCl in a given organic solvent at a specific temperature.

Materials:

-

H-Gly-Gly-Gly-OEt.HCl

-

Selected organic solvent(s) (e.g., methanol, ethanol, DMSO, DMF)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of H-Gly-Gly-Gly-OEt.HCl to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vial in a thermostatically controlled shaker at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, depending on the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of H-Gly-Gly-Gly-OEt.HCl in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration of H-Gly-Gly-Gly-OEt.HCl in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of H-Gly-Gly-Gly-OEt.HCl.

Caption: A flowchart outlining the key steps for the experimental determination of peptide solubility.

Conclusion

While a comprehensive, publicly available database on the solubility of H-Gly-Gly-Gly-OEt.HCl in a wide array of organic solvents is currently lacking, this guide provides a foundational understanding for researchers. By leveraging the known physicochemical properties, drawing cautious inferences from related compounds, and employing a robust experimental protocol, scientists and drug development professionals can effectively navigate the challenges associated with the solubility of this important tripeptide derivative. The presented workflow and methodologies are designed to facilitate the generation of precise and reliable solubility data, thereby supporting the advancement of research and development in the pharmaceutical and biochemical fields.

References

H-Gly-Gly-Gly-OEt.HCl: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for H-Gly-Gly-Gly-OEt.HCl (Glycyl-glycyl-glycine ethyl ester hydrochloride). Understanding the chemical stability of this tripeptide derivative is crucial for maintaining its integrity in research and pharmaceutical development, ensuring reliable and reproducible results. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Recommended Storage Conditions

The long-term stability of H-Gly-Gly-Gly-OEt.HCl is primarily dependent on temperature and moisture. As a lyophilized powder, it is essential to store the compound under controlled conditions to minimize degradation.

Table 1: Recommended Storage Conditions for H-Gly-Gly-Gly-OEt.HCl

| Condition | Temperature | Duration | Container | Atmosphere |

| Long-Term Storage | -20°C to -15°C | > 4 weeks | Tightly sealed, light-resistant | Inert gas (e.g., Argon, Nitrogen) |

| Short-Term Storage | 4°C | ≤ 4 weeks | Tightly sealed, light-resistant | Desiccated |

| Room Temperature | Ambient | Several days to weeks | Original sealed packaging | N/A |

Note: For solutions, it is recommended to prepare them fresh. If storage is necessary, sterile-filter the solution, aliquot to minimize freeze-thaw cycles, and store at -20°C or colder for a very limited time. The stability of peptides in solution is significantly lower than in the lyophilized state.

Chemical Stability and Degradation Pathways

H-Gly-Gly-Gly-OEt.HCl is susceptible to degradation through several chemical pathways, primarily hydrolysis. The presence of peptide bonds and an ethyl ester linkage makes the molecule vulnerable to cleavage in the presence of moisture and at non-neutral pH.

The primary degradation pathways include:

-

Hydrolysis of the Ethyl Ester: The C-terminal ethyl ester is susceptible to hydrolysis, yielding the free acid form, H-Gly-Gly-Gly-OH. This reaction is catalyzed by both acidic and basic conditions.

-

Hydrolysis of Peptide Bonds: The amide linkages between the glycine residues can be hydrolyzed, leading to the formation of smaller peptide fragments and free glycine. This process is generally slower than ester hydrolysis but can be accelerated by strong acidic or basic conditions and elevated temperatures.

These degradation pathways can compromise the purity and biological activity of the peptide. Therefore, strict adherence to proper storage and handling procedures is paramount.

Caption: Potential hydrolytic degradation pathways of H-Gly-Gly-Gly-OEt.HCl.

Experimental Protocols for Stability Assessment

To ensure the quality and establish a retest period for H-Gly-Gly-Gly-OEt.HCl, a comprehensive stability testing program should be implemented. This program should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and validate the stability-indicating nature of analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2]

Forced Degradation Study Protocol

A forced degradation study is designed to accelerate the degradation of the compound to identify likely degradation products and demonstrate the specificity of the analytical method.[3]

Table 2: Proposed Conditions for a Forced Degradation Study of H-Gly-Gly-Gly-OEt.HCl

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |

| Thermal Degradation | 80°C | 24, 48, 72 hours | |

| Photostability | ICH Q1B Option 2 | Ambient | As per ICH Q1B |

Methodology:

-

Sample Preparation: Prepare a stock solution of H-Gly-Gly-Gly-OEt.HCl in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the specified stress reagent or expose it to the indicated condition for the designated time points. For the control sample, mix the stock solution with the solvent used for the stress reagent.

-

Neutralization: After the specified duration, neutralize the acidic and basic samples to a pH of approximately 5-7.

-

Analysis: Analyze the stressed samples and a control sample at each time point using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Methodology: Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is the primary technique for assessing the purity of peptides and quantifying degradation products.[4]

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 214 nm |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for quantifying H-Gly-Gly-Gly-OEt.HCl and its degradation products.

Caption: Workflow for conducting a forced degradation study of H-Gly-Gly-Gly-OEt.HCl.

Conclusion

The stability of H-Gly-Gly-Gly-OEt.HCl is critical for its effective use in research and development. By adhering to the recommended storage conditions of long-term storage at -20°C to -15°C in a tightly sealed, light-resistant container under an inert atmosphere, the integrity of the compound can be maintained. Understanding the potential for hydrolytic degradation of both the ethyl ester and peptide bonds is essential for proper handling and for designing robust analytical methods. The implementation of systematic stability studies, including forced degradation, as outlined in this guide, will ensure the quality and reliability of H-Gly-Gly-Gly-OEt.HCl in its applications.

References

Synthesis of H-Gly-Gly-Gly-OEt.HCl from Glycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of the tripeptide ethyl ester hydrochloride, H-Gly-Gly-Gly-OEt.HCl, commencing from the fundamental amino acid, glycine. The synthesis is a multi-step process involving the preparation of protected amino acid precursors, peptide bond formation, and subsequent deprotection. This document outlines the experimental procedures, quantitative data, and logical workflows to assist researchers in the successful synthesis of this glycine oligomer.

Overview of the Synthetic Strategy

The synthesis of H-Gly-Gly-Gly-OEt.HCl from glycine is accomplished through a solution-phase peptide synthesis approach. The overall strategy involves the following key stages:

-

Preparation of Key Intermediates: This includes the esterification of glycine to form glycine ethyl ester hydrochloride (H-Gly-OEt.HCl) and the protection of the amino group of glycine with a tert-butyloxycarbonyl (Boc) group to yield Boc-Gly-OH.

-

Stepwise Peptide Coupling: The synthesis of the tripeptide backbone is achieved through a series of peptide coupling reactions.

-

Saponification: Hydrolysis of the ethyl ester of the intermediate dipeptide is necessary to prepare it for the subsequent coupling step.

-

Final Deprotection: Removal of the N-terminal Boc protecting group under acidic conditions to yield the final hydrochloride salt of the tripeptide ethyl ester.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including molar ratios, reaction times, and reported yields.

Table 1: Synthesis of H-Gly-OEt.HCl from Glycine

| Parameter | Value | Reference |

| Glycine to Thionyl Chloride Molar Ratio | 1 : 1.2 | [1] |

| Solvent | Ethanol | [1] |

| Reaction Temperature | -10 °C to reflux | [1] |

| Reaction Time | 2 hours under reflux | [1] |

| Yield | 90.4% | [1] |

Table 2: Synthesis of Boc-Gly-OH from Glycine

| Parameter | Value | Reference |

| Glycine to Di-tert-butyl dicarbonate Molar Ratio | 1 : 1.05 | [2] |

| Base | Sodium Carbonate | [2] |

| Solvent | 10% Aqueous Sodium Carbonate / THF | [2] |

| Reaction Temperature | 20-30 °C | [2] |

| Reaction Time | 2 hours | [2] |

| Yield | 85% (for Boc-Gly-Gly-OH from Gly-Gly) | [3] |

Table 3: Synthesis of Boc-Gly-Gly-OEt

| Parameter | Value | Reference |

| Boc-Gly-OH : H-Gly-OEt.HCl : DCC : HOBt Molar Ratio | 1 : 1.2 : 1.3 : 1.1 | [4] |

| Base | Triethylamine (TEA) | [4] |

| Solvent | Tetrahydrofuran (THF) | [4] |

| Reaction Temperature | -20 °C to room temperature | [4] |

| Reaction Time | 1 hour at -10 °C, then overnight | [4] |

| Yield | 85% (for a similar system) | [4] |

Table 4: Saponification of Boc-Gly-Gly-OEt to Boc-Gly-Gly-OH

| Parameter | Value | Reference |

| Base | Sodium Hydroxide (1 M) | [5] |

| Solvent | Methanol / Water | [5] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Time | 5 hours | [5] |

| Yield | 99% | [5] |

Table 5: Synthesis of Boc-Gly-Gly-Gly-OEt

| Parameter | Value | Reference |

| Boc-Gly-Gly-OH : H-Gly-OEt.HCl : EDC.HCl : HOBt Molar Ratio | 1 : 1.1 : 1.2 : 1.1 | General Procedure |

| Base | Diisopropylethylamine (DIPEA) | General Procedure |

| Solvent | Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) | General Procedure |

| Reaction Temperature | 0 °C to room temperature | General Procedure |

| Reaction Time | Overnight | General Procedure |

| Yield | Not specified, typically high |

Table 6: Deprotection of Boc-Gly-Gly-Gly-OEt to H-Gly-Gly-Gly-OEt.HCl

| Parameter | Value | Reference |

| Deprotecting Agent | 4M HCl in Dioxane | [6][7] |

| Solvent | Dioxane | [6][7] |

| Reaction Temperature | Room Temperature | [6][7] |

| Reaction Time | 30 minutes to 2 hours | [6][8] |

| Yield | Typically quantitative |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of H-Gly-Gly-Gly-OEt.HCl.

Synthesis of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt.HCl)

This procedure describes the esterification of glycine using thionyl chloride in ethanol.[1]

Materials:

-

Glycine

-

Ethanol, absolute

-

Thionyl chloride (SOCl₂)

Procedure:

-

To a suspension of 130 g of glycine in 1000 ml of absolute ethanol, cooled to -10 °C in an ice-salt bath, add 247.3 g of thionyl chloride dropwise with stirring.

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

-

Add a further equivalent amount of glycine in portions.

-

Heat the mixture to reflux and stir for 2 hours.

-

After cooling to room temperature, remove the excess ethanol and thionyl chloride on a rotary evaporator.

-

To the resulting white solid, add ethanol and evaporate twice more to ensure complete removal of residual thionyl chloride.

-

Recrystallize the crude product from ethanol to yield 218.6 g (90.4%) of H-Gly-OEt.HCl as a white crystalline solid.

Synthesis of N-tert-Butoxycarbonyl-Glycine (Boc-Gly-OH)

This protocol outlines the protection of the amino group of glycine using di-tert-butyl dicarbonate.[2]

Materials:

-

Glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve the appropriate molar equivalent of glycine in a 10% aqueous sodium carbonate solution.

-

While maintaining the temperature at 20°C, add a solution of 1.05 molar equivalents of di-tert-butyl dicarbonate dissolved in THF dropwise over 30 minutes.

-

Allow the mixture to stir at 30°C for 2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract with methyl tertiary-butyl ether to remove excess (Boc)₂O. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3 with concentrated HCl.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Wash the organic layer with water.

-

Concentrate the ethyl acetate layer under reduced pressure to precipitate a white solid.

-

Filter the solid and dry to obtain Boc-Gly-OH.

Synthesis of Boc-Gly-Gly-OEt

This procedure details the coupling of Boc-Gly-OH with H-Gly-OEt.HCl using DCC and HOBt.[4]

Materials:

-

Boc-Gly-OH

-

H-Gly-OEt.HCl

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve H-Gly-OEt.HCl (1.2 equivalents) in anhydrous THF and cool to 0 °C.

-

Add TEA (1.2 equivalents) dropwise to neutralize the hydrochloride salt.

-

In a separate flask, dissolve Boc-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous THF.

-

Add the neutralized H-Gly-OEt solution to the Boc-Gly-OH solution.

-

Cool the mixture to -20 °C and add a solution of DCC (1.3 equivalents) in anhydrous THF dropwise.

-

Stir the reaction mixture at -10 °C for 1 hour and then allow it to stir overnight in a refrigerator.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain Boc-Gly-Gly-OEt.

Saponification of Boc-Gly-Gly-OEt to Boc-Gly-Gly-OH

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[5]

Materials:

-

Boc-Gly-Gly-OEt

-

Sodium hydroxide (NaOH), 1 M aqueous solution

-

Methanol

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate

Procedure:

-

Dissolve Boc-Gly-Gly-OEt in a mixture of methanol and 1 M aqueous NaOH solution.

-

Stir the resulting mixture for 5 hours at room temperature.

-

After the reaction is complete, acidify the mixture with 1 M HCl until the pH is acidic.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic phases with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to yield Boc-Gly-Gly-OH.

Synthesis of Boc-Gly-Gly-Gly-OEt

This procedure outlines the coupling of Boc-Gly-Gly-OH with H-Gly-OEt.HCl using EDC.HCl and HOBt.

Materials:

-

Boc-Gly-Gly-OH

-

H-Gly-OEt.HCl

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve H-Gly-OEt.HCl (1.1 equivalents) in a mixture of anhydrous DCM and DMF.

-

Cool the solution to 0 °C and add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt.

-

In a separate flask, dissolve Boc-Gly-Gly-OH (1.0 equivalent), HOBt (1.1 equivalents), and EDC.HCl (1.2 equivalents) in anhydrous DCM.

-

Stir the activation mixture at 0 °C for 15-20 minutes.

-

Add the neutralized H-Gly-OEt solution to the activation mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude Boc-Gly-Gly-Gly-OEt, which can be purified by column chromatography.

Deprotection of Boc-Gly-Gly-Gly-OEt to H-Gly-Gly-Gly-OEt.HCl

This final step describes the removal of the Boc protecting group to yield the target compound.[6][7]

Materials:

-

Boc-Gly-Gly-Gly-OEt

-

4M HCl in 1,4-Dioxane

Procedure:

-

Dissolve the Boc-Gly-Gly-Gly-OEt in a minimal amount of 1,4-dioxane.

-

Add a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent in vacuo.

-

The resulting solid is the desired product, H-Gly-Gly-Gly-OEt.HCl. It can be triturated with diethyl ether and filtered to obtain a purified solid.

Mandatory Visualizations

Overall Synthetic Workflow

Caption: Overall synthetic workflow for H-Gly-Gly-Gly-OEt.HCl from glycine.

Peptide Coupling Signaling Pathway (EDC/HOBt)

Caption: EDC/HOBt mediated peptide coupling reaction pathway.

References

- 1. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Saponification-Typical procedures - operachem [operachem.com]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Boc Deprotection - HCl [commonorganicchemistry.com]

A Technical Guide to H-Gly-Gly-Gly-OEt.HCl for the Research Community

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Gly-Gly-OEt.HCl, the ethyl ester hydrochloride salt of the tripeptide triglycine, is a valuable reagent in biochemical and pharmaceutical research. Its structure as a simple tripeptide makes it an ideal substrate for studying peptidase activity and a versatile building block in solid-phase and solution-phase peptide synthesis. The ethyl ester modification at the C-terminus and its hydrochloride salt form enhance its solubility and stability, facilitating its use in a variety of experimental settings. This technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and key applications of H-Gly-Gly-Gly-OEt.HCl for professionals in drug development and life sciences research.

Commercial Supplier Landscape

A variety of chemical suppliers offer H-Gly-Gly-Gly-OEt.HCl, with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent vendors. Prices and availability are subject to change and should be verified with the respective suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Ambeed | H-Gly-Gly-Gly-OEt.HCl | 16194-06-2 | 95% | 100mg, 250mg, 1g, 5g | $17, $24, $62, $195[1] |

| Chemenu | H-Gly-Gly-Gly-OEt.HCl | 16194-06-2 | 95% | 5g, 10g, 25g | $200, $340, $617[1] |

| Crysdot | H-Gly-Gly-Gly-OEt.HCl | 16194-06-2 | 95+% | 10g, 25g | $360, $653[1] |

| Chem-Impex | Gly-Gly-Gly-OEt·HCl | 16194-06-2 | ≥ 99% (HPLC) | Contact for details | Contact for details[2] |

| Santa Cruz Biotechnology | H-Gly-Gly-Gly-OEt HCl | 16194-06-2 | Research Grade | Contact for details | Contact for details[3] |

| BLD Pharm | H-Gly-Gly-Gly-OEt.HCl | 16194-06-2 | Research Grade | Contact for details | Contact for details[4] |

| AbacipharmTech | H-Gly-Gly-Gly-OEt.HCl | 16194-06-2 | Research Grade | Contact for details | Contact for details[5] |

Synthesis and Quality Control

Synthesis Protocol: A Solution-Phase Approach

The synthesis of H-Gly-Gly-Gly-OEt.HCl can be achieved through a stepwise solution-phase peptide synthesis strategy. A common approach involves the use of N-protected glycine derivatives and a suitable coupling agent. The following is a generalized protocol adapted from established peptide synthesis methodologies[6]:

Step 1: Preparation of Boc-Gly-Gly-OEt

-

Dissolve Glycine ethyl ester hydrochloride (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0°C and add triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.

-

In a separate flask, dissolve Boc-Gly-OH (1 equivalent), 1-Hydroxybenzotriazole (HOBt) (1 equivalent), and N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) in DCM and stir for 15 minutes at 0°C for pre-activation.

-

Add the activated Boc-Gly-OH solution to the glycine ethyl ester solution and stir at room temperature overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to obtain the protected dipeptide, Boc-Gly-Gly-OEt.

Step 2: Deprotection of Boc-Gly-Gly-OEt

-

Dissolve the Boc-Gly-Gly-OEt in a solution of 4M HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Evaporate the solvent under reduced pressure to yield H-Gly-Gly-OEt.HCl.

Step 3: Coupling to form Boc-Gly-Gly-Gly-OEt

-

Dissolve the H-Gly-Gly-OEt.HCl from the previous step in DCM and neutralize with TEA as described in Step 1.

-

In a separate flask, activate Boc-Gly-OH with HOBt and DIC as in Step 1.

-

Add the activated Boc-Gly-OH solution to the dipeptide solution and stir overnight at room temperature.

-

Work up the reaction mixture as described in Step 1 to isolate Boc-Gly-Gly-Gly-OEt.

Step 4: Final Deprotection to Yield H-Gly-Gly-Gly-OEt.HCl

-

Dissolve the purified Boc-Gly-Gly-Gly-OEt in a solution of 4M HCl in dioxane.

-

Stir at room temperature for 1-2 hours.

-

Evaporate the solvent and recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure H-Gly-Gly-Gly-OEt.HCl.

Quality Control Workflow

Ensuring the purity and identity of H-Gly-Gly-Gly-OEt.HCl is critical for reproducible experimental results. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.

Caption: Quality control workflow for H-Gly-Gly-Gly-OEt.HCl.

Applications in Research and Drug Development

H-Gly-Gly-Gly-OEt.HCl is primarily utilized in two key areas of biomedical research: as a building block in peptide synthesis and as a substrate in biochemical assays.

Peptide Synthesis

As a tripeptide fragment, H-Gly-Gly-Gly-OEt.HCl serves as a readily available starting material for the synthesis of more complex peptides. The ethyl ester protects the C-terminus, while the free N-terminus is available for coupling to other amino acids or peptide fragments.

Biochemical Assays for Peptidase Activity

The simple, well-defined structure of triglycine makes its ethyl ester derivative an excellent substrate for studying the activity of various peptidases, such as aminopeptidases and some endopeptidases[7]. The cleavage of the peptide bonds can be monitored by various analytical techniques to determine enzyme kinetics and screen for potential inhibitors.

A conceptual workflow for an enzyme inhibition assay using H-Gly-Gly-Gly-OEt.HCl is depicted below. In this assay, the rate of hydrolysis of the tripeptide by a target peptidase is measured in the presence and absence of a test compound. A reduction in the rate of hydrolysis indicates that the test compound is an inhibitor of the enzyme.

Caption: Conceptual workflow for an enzyme inhibition assay.

While H-Gly-Gly-Gly-OEt.HCl is a valuable tool for in vitro biochemical studies, no specific signaling pathways that are directly modulated by this tripeptide ethyl ester have been identified in the current body of scientific literature. Its primary role remains that of a synthetic building block and a tool for studying enzyme function.

Conclusion

H-Gly-Gly-Gly-OEt.HCl is a commercially accessible and versatile reagent for researchers in peptide chemistry, biochemistry, and drug discovery. Its utility as a synthetic intermediate and as a substrate for enzymatic assays makes it a valuable component of the researcher's toolkit. Adherence to rigorous synthesis and quality control protocols is essential to ensure the reliability of experimental outcomes. Future research may further elucidate the potential applications of this and related small peptides in modulating biological processes.

References

The Strategic Role of H-Gly-Gly-Gly-OEt.HCl as a Versatile Peptide Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tripeptide ethyl ester hydrochloride, H-Gly-Gly-Gly-OEt.HCl, serves as a fundamental and strategic building block in the fields of peptide chemistry, drug development, and bioconjugation. Its simple, flexible, and hydrophilic nature, conferred by the three consecutive glycine residues, makes it an invaluable tool for synthesizing complex peptides and constructing functional biomolecules. This technical guide provides an in-depth analysis of its chemical properties, synthesis, applications, and the experimental protocols for its use, with a focus on its role in overcoming common challenges in peptide synthesis and its application as a flexible linker in advanced therapeutics like antibody-drug conjugates (ADCs).

Core Properties and Characteristics

H-Gly-Gly-Gly-OEt.HCl is the hydrochloride salt of the ethyl ester of triglycine. The ethyl ester group provides temporary protection of the C-terminus, allowing for selective peptide bond formation at the N-terminal amine. The hydrochloride salt form enhances the compound's stability and solubility in aqueous and organic solvents, facilitating its handling and use in various reaction conditions.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of H-Gly-Gly-Gly-OEt.HCl and its foundational precursor, H-Gly-OEt.HCl, is presented in Table 1.

| Property | H-Gly-Gly-Gly-OEt.HCl | H-Gly-OEt.HCl |

| IUPAC Name | ethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride[1] | ethyl 2-aminoacetate;hydrochloride[3] |

| Molecular Formula | C₈H₁₆ClN₃O₄[1] | C₄H₁₀ClNO₂[3] |

| Molecular Weight | 253.68 g/mol [1] | 139.58 g/mol [3] |

| CAS Number | 16194-06-2[1] | 623-33-6[3] |

| Appearance | White to off-white crystalline powder | White crystalline solid[3] |

| Solubility | Soluble in water and polar organic solvents | Highly soluble in water (>1000 g/L at 20 °C)[2] |

Spectroscopic Characterization

While experimental spectra for H-Gly-Gly-Gly-OEt.HCl are not widely available, the expected spectroscopic features can be predicted based on its structure and comparison with related compounds like H-Gly-OEt.HCl.[3][4][5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the ethyl ester's methyl group (~1.3 ppm), a quartet for the ethyl ester's methylene group (~4.2 ppm), and multiple singlets or overlapping multiplets for the three α-methylene groups of the glycine residues in the range of 3.8-4.1 ppm. The amide protons would appear as triplets further downfield.

-

¹³C NMR: The carbon NMR spectrum would feature signals for the ethyl group (CH₃ at ~14 ppm and CH₂ at ~62 ppm), the three distinct α-carbons of the glycine units (~41-43 ppm), and the three carbonyl carbons of the amide and ester groups (~168-172 ppm).

-

FT-IR: The infrared spectrum will exhibit characteristic peaks for N-H stretching of the primary amine salt (~3000-3200 cm⁻¹), C=O stretching of the ester (~1740 cm⁻¹) and amide groups (Amide I band at ~1650-1680 cm⁻¹ and Amide II band at ~1550 cm⁻¹), and N-H bending vibrations.

-

Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the free base [M+H]⁺ at approximately m/z 218.1.

Synthesis and Application in Peptide Chemistry

The synthesis of peptides containing multiple glycine residues is notoriously challenging due to the high flexibility of the growing peptide chain, which can lead to on-resin aggregation and the formation of secondary structures like β-sheets.[8] This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps, resulting in truncated sequences and low yields.[8]

The use of pre-formed oligoglycine blocks like H-Gly-Gly-Gly-OEt.HCl is a key strategy to circumvent these issues. By incorporating three glycine units in a single coupling step, the number of problematic repetitive glycine coupling cycles is reduced, which can significantly improve the purity and overall yield of the final peptide.

Quantitative Advantage of Using Oligoglycine Blocks

The use of di- or tripeptide building blocks in solid-phase peptide synthesis (SPPS) generally leads to higher coupling efficiencies and final product purity compared to the stepwise addition of monomeric amino acids, especially for aggregation-prone sequences.

| Parameter | Stepwise Monomeric Fmoc-Gly-OH Coupling | Di/Tri-Peptide Block (e.g., Fmoc-Gly-Gly-OH) Coupling |

| Typical Scale | 50 mg - 5 g of resin | 50 mg - 5 g of resin |

| Coupling Efficiency (per step) | > 95% | > 99% |

| Final Crude Purity | 70 - 90% | 85 - 98% |

| Overall Yield | Lower due to potential for aggregation and deletion sequences | Generally higher due to fewer coupling cycles and reduced aggregation |

| Key Challenge | Intra- and inter-chain aggregation on resin | Synthesis of the di/tripeptide building block |

Note: Data is representative and compiled from general performance data in Fmoc-SPPS of short peptides. Actual results are sequence-dependent and vary based on specific conditions.[9]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of N-Boc-Gly-Gly-Gly-OEt

This protocol describes a stepwise solution-phase synthesis to obtain the N-terminally protected triglycine ethyl ester, which can then be deprotected to yield H-Gly-Gly-Gly-OEt.HCl. This method builds upon the synthesis of Boc-Gly-Gly-OEt.[8][10]

Materials:

-

H-Gly-OEt.HCl (Glycine ethyl ester hydrochloride)

-

Boc-Gly-OH (Boc-glycine)

-

H-Gly-Gly-OEt.TFA (prepared from deprotection of Boc-Gly-Gly-OEt)

-

Coupling agents: 1-Hydroxybenzotriazole (HOBt), N,N'-Diisopropylcarbodiimide (DIC)

-

Base: Triethylamine (TEA)

-

Solvents: Dichloromethane (DCM), Methanol, Water

-

Acids/Bases for workup: 1M HCl, saturated NaHCO₃, Trifluoroacetic acid (TFA)

-

Drying agent: Na₂SO₄

Procedure:

-

Synthesis of Boc-Gly-Gly-OEt:

-

Dissolve H-Gly-OEt.HCl (1 eq.) in DCM and cool to 0°C.

-

Add TEA (1.1 eq.) to neutralize the hydrochloride salt.

-

In a separate flask, pre-activate Boc-Gly-OH (1 eq.) by dissolving it with HOBt (1 eq.) and DIC (1.1 eq.) in DCM and stirring for 15 minutes at 0°C.[10]

-

Add the activated Boc-Gly-OH solution to the neutralized glycine ethyl ester solution and stir at room temperature overnight.

-

Work up the reaction by washing the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and evaporate the solvent to obtain Boc-Gly-Gly-OEt.[10]

-

-

Deprotection to H-Gly-Gly-OEt.TFA:

-

Dissolve the obtained Boc-Gly-Gly-OEt in a 1:1 mixture of TFA/DCM.

-

Stir for 1 hour at room temperature.

-

Evaporate the solvent under reduced pressure to yield H-Gly-Gly-OEt as its TFA salt.[8]

-

-

Coupling to form Boc-Gly-Gly-Gly-OEt:

-

Repeat the coupling procedure from step 1, using H-Gly-Gly-OEt.TFA (1 eq.) as the amine component and Boc-Gly-OH (1 eq.) as the carboxylic acid component. Neutralize the TFA salt with TEA or DIPEA before adding the activated Boc-Gly-OH.[8]

-

-

Final Deprotection to H-Gly-Gly-Gly-OEt.HCl:

-

To obtain the final hydrochloride salt, dissolve the Boc-Gly-Gly-Gly-OEt in a solution of HCl in a suitable solvent like dioxane or methanol and stir until deprotection is complete (monitored by TLC or LC-MS).

-

Evaporate the solvent to yield H-Gly-Gly-Gly-OEt.HCl.

-

Protocol 2: Use of H-Gly-Gly-Gly-OEt.HCl in a Subsequent Coupling Reaction

This protocol outlines how to use the synthesized H-Gly-Gly-Gly-OEt.HCl as a building block to couple another amino acid to its N-terminus.

Materials:

-

H-Gly-Gly-Gly-OEt.HCl

-

N-protected amino acid (e.g., Boc-L-Alanine-OH)

-

Coupling agents: HBTU, HATU, or DIC/HOBt

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Neutralization:

-

Dissolve H-Gly-Gly-Gly-OEt.HCl (1 eq.) in DMF or DCM.

-

Add DIPEA (2.2 eq.) or TEA (2.2 eq.) to the solution to neutralize the hydrochloride and provide the base for the coupling reaction.

-

-

Activation of the incoming amino acid:

-

In a separate vessel, dissolve the N-protected amino acid (e.g., Boc-L-Alanine-OH, 1.1 eq.), a coupling agent (e.g., HBTU, 1.1 eq.), and an additive (e.g., HOBt, 1.1 eq.) in DMF.

-

Add DIPEA (if not already in the main reaction vessel) and allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the neutralized H-Gly-Gly-Gly-OEt solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting protected tetrapeptide ester by column chromatography on silica gel.

-

Role as a Flexible Linker in Bioconjugation

The triglycine motif is widely used as a flexible, hydrophilic linker in the design of complex bioconjugates, most notably in antibody-drug conjugates (ADCs).[4][10][11] In this context, the linker's role is to connect the monoclonal antibody to a potent cytotoxic payload. The flexibility of the (Gly)₃ sequence ensures that the payload is spatially separated from the antibody, minimizing interference with antigen binding. Its hydrophilic nature can help to improve the solubility and reduce aggregation of the final ADC, which is often a challenge with hydrophobic payloads.[12]

A triglycine linker can be incorporated into a larger linker structure that includes a cleavage site (e.g., a protease-sensitive sequence like Val-Cit) and a conjugation handle (e.g., a maleimide group for attachment to antibody cysteine residues or an azide/alkyne for click chemistry).[5][6][13][14]

Workflow for ADC Synthesis using a Maleimide-Triglycine Linker

This workflow illustrates the general process of conjugating a drug to an antibody using a linker containing a triglycine spacer and a maleimide group for thiol-specific conjugation.

Conclusion

H-Gly-Gly-Gly-OEt.HCl is more than just a simple tripeptide; it is a strategic tool for peptide chemists and drug developers. Its utility as a building block to overcome the synthetic challenges of polyglycine sequences directly translates to higher yields and purities of complex peptides. Furthermore, its inherent flexibility and hydrophilicity make the triglycine motif a valuable component in the design of linkers for advanced biotherapeutics like ADCs. A thorough understanding of its properties and the experimental methodologies for its synthesis and application, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine ethyl ester hydrochloride(623-33-6) 1H NMR [m.chemicalbook.com]

- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of maleimide-activated carbohydrates as chemoselective tags for site-specific glycosylation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Gly-Gly - ADC Linkers | AxisPharm [axispharm.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Mal-Gly-Gly-L-Phe-N-[(carboxymethoxy)methyl]Glycinamide, ADC linker, 1599440-25-1 | BroadPharm [broadpharm.com]

- 14. A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on H-Gly-Gly-Gly-OEt.HCl as a Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Gly-Gly-Gly-OEt.HCl, a triglycine ethyl ester hydrochloride salt, and its application as a flexible, cleavable linker in the field of bioconjugation, with a particular focus on its use in antibody-drug conjugates (ADCs).

Introduction to Peptide Linkers in Bioconjugation

Peptide linkers are crucial components in the design of bioconjugates, serving as the bridge between a targeting moiety, such as a monoclonal antibody, and a payload, which is often a cytotoxic drug. The choice of linker profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the resulting conjugate. An ideal linker must remain stable in systemic circulation to prevent premature release of the payload and minimize off-target toxicity, while enabling efficient release of the active payload at the target site.

H-Gly-Gly-Gly-OEt.HCl, a triglycine derivative, represents a class of flexible, enzymatically cleavable linkers. The glycine residues impart flexibility and hydrophilicity, which can improve the solubility and reduce aggregation of the bioconjugate. The peptide bonds are susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment, allowing for targeted payload release within cancer cells.

Properties of the Triglycine Linker

The triglycine linker offers several advantageous properties for bioconjugation:

-

Flexibility: The simple, non-chiral structure of glycine provides a high degree of rotational freedom, allowing the conjugated molecules to adopt optimal orientations for biological activity.

-

Hydrophilicity: The peptide backbone contributes to the overall water solubility of the bioconjugate, which can be beneficial when working with hydrophobic payloads.

-

Biocompatibility: As a simple peptide, the triglycine linker is generally well-tolerated and non-immunogenic.

-

Cleavability: The amide bonds of the triglycine linker are substrates for lysosomal proteases, enabling controlled, intracellular release of the payload. This enzymatic cleavage is a key feature for the efficacy of ADCs utilizing this type of linker.

Quantitative Data on Triglycine Linker Performance

The performance of a linker is a critical determinant of the therapeutic index of an ADC. The following tables summarize quantitative data comparing a triglycine peptide linker (referred to as CX linker) to a non-cleavable SMCC linker.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Triglycyl (CX) vs. Non-Cleavable (SMCC) Linkers

| Cell Line | Target Antigen | CX ADC IC50 (ng/mL) | SMCC ADC IC50 (ng/mL) | Fold Difference (SMCC/CX) | Reference |

| Calu-3 | EpCAM | 0.3 | >1000 | >3333 | [1][2] |

| H1975 | EGFR | 3 | 30 | 10 | [1][2] |

| HSC-2 | EGFR | 3 | 15 | 5 | [1][2] |

| FaDu | EGFR | 10 | 10 | 1 | [1][2] |

| NCI-N87 (MDR-) | EpCAM | 1 | 3 | 3 | [1][2] |

| A-431 | EGFR | 3 | 3 | 1 | [1][2] |

Table 2: Comparative In Vivo Efficacy of ADCs with Triglycyl (CX) vs. Non-Cleavable (SMCC) Linkers in Xenograft Models

| Xenograft Model | Target Antigen | CX ADC Efficacious Dose | SMCC ADC Efficacious Dose | Observation | Reference |

| Calu-3 | EpCAM | 3 mg/kg | 15 mg/kg | CX ADC showed antitumor efficacy at a 5-fold lower dose. | [1][2] |

| HSC-2 | EGFR | 5 mg/kg | 15 mg/kg | CX ADC showed improved antitumor activity. | [1][2] |

| H1975 | EGFR | 5 mg/kg | 15 mg/kg | CX ADC showed improved antitumor activity. | [1][2] |

| FaDu | EGFR | 5 mg/kg | 5 mg/kg | Both ADCs exhibited similar activity. | [1][2] |

Data from a similar glycine-rich tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), provides insights into the stability and cleavage kinetics.

Table 3: Stability and Cleavage of a GGFG Linker

| Parameter | Condition | Result | Reference |

| Plasma Stability | Human, rat, or mouse plasma | 1-2% payload release over 21 days | [3] |

| Lysosomal Cleavage | Human liver lysosomes | Near complete cleavage after 24 hours | [4] |

Experimental Protocols

The following section details the methodologies for conjugating H-Gly-Gly-Gly-OEt.HCl to a protein, such as a monoclonal antibody, followed by purification and characterization of the resulting bioconjugate. The protocol is based on the widely used EDC/NHS chemistry to form a stable amide bond.

4.1. Materials and Reagents

-

H-Gly-Gly-Gly-OEt.HCl

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

Characterization Instruments: UV-Vis Spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

4.2. Step-by-Step Conjugation Protocol

Step 1: Hydrolysis of the Ethyl Ester

-

Dissolve H-Gly-Gly-Gly-OEt.HCl in a minimal amount of deionized water.

-

Add a molar excess of a mild base (e.g., 1 M NaOH) and stir at room temperature.

-

Monitor the hydrolysis of the ethyl ester to the corresponding carboxylic acid (H-Gly-Gly-Gly-OH) by a suitable analytical technique (e.g., TLC or LC-MS).

-

Neutralize the solution with a mild acid (e.g., 1 M HCl) and lyophilize to obtain the free acid form of the linker.

Step 2: Activation of the Linker's Carboxyl Group

-

Equilibrate the lyophilized H-Gly-Gly-Gly-OH, EDC, and NHS to room temperature.

-

Dissolve the H-Gly-Gly-Gly-OH linker in the Activation Buffer.

-

Add a molar excess of EDC and NHS to the linker solution (a typical molar ratio is 1:2:5 of linker:EDC:NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle agitation to form the amine-reactive NHS ester.

Step 3: Conjugation to the Antibody

-

Prepare the antibody in the Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).

-

Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

-

Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

4.3. Purification of the Antibody-Linker Conjugate

-

Equilibrate a size-exclusion chromatography (SEC) column with PBS, pH 7.4.

-

Load the quenched reaction mixture onto the SEC column.

-

Elute the conjugate with PBS, collecting fractions.

-

Monitor the elution profile by measuring the absorbance at 280 nm. The first major peak corresponds to the high molecular weight antibody-linker conjugate, while later peaks contain unreacted linker and other small molecules.

-

Pool the fractions containing the purified conjugate.

4.4. Characterization of the Bioconjugate

-

UV-Vis Spectroscopy: Determine the protein concentration and, if a chromophoric payload is attached, the drug-to-antibody ratio (DAR).

-

SDS-PAGE: Confirm successful conjugation by observing a shift in the molecular weight of the antibody heavy and/or light chains under reducing conditions.[5]

-

Mass Spectrometry (MS): Determine the exact mass of the conjugate and the distribution of different DAR species.[6]

Visualizations

The following diagrams illustrate the key processes in the use of a triglycine linker for bioconjugation.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of H-Gly-Gly-Gly-OEt.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the tripeptide H-Gly-Gly-Gly-OEt.HCl (glycyl-glycyl-glycine ethyl ester hydrochloride), a compound of interest in peptide chemistry and drug development. Due to the limited availability of specific experimental spectra in public databases, this guide presents predicted spectroscopic characteristics based on the known structure of the molecule and general principles of peptide spectroscopy. It also outlines detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this and similar peptide compounds.

Compound Identification

| Property | Value |

| Chemical Name | Glycyl-glycyl-glycine ethyl ester hydrochloride |

| Synonyms | H-Gly-Gly-Gly-OEt.HCl |

| CAS Number | 16194-06-2 |

| Molecular Formula | C8H16ClN3O4 |

| Molecular Weight | 253.68 g/mol |

Predicted Spectroscopic Data

Predicted ¹H NMR Data (in D₂O)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl (-OCH₂CH₃) | ~1.25 | Triplet |

| Ethyl (-OCH₂CH₃) | ~4.15 | Quartet |

| α-CH₂ (Glycine x 3) | 3.8 - 4.0 | Singlets |

| Amide NH (x 2) | Not typically observed in D₂O due to exchange | - |

| Amine NH₃⁺ | Not typically observed in D₂O due to exchange | - |

Predicted ¹³C NMR Data (in D₂O)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl (-OCH₂CH₃) | ~14 |

| Ethyl (-OCH₂CH₃) | ~62 |

| α-CH₂ (Glycine x 3) | 41 - 43 |

| Carbonyl (C=O) (Amide x 2) | 170 - 173 |

| Carbonyl (C=O) (Ester) | ~175 |

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine/Amide) | 3300 - 3000 | Broad |

| C-H Stretch (Aliphatic) | 3000 - 2850 | |

| C=O Stretch (Ester) | ~1740 | Strong |

| Amide I (C=O Stretch) | ~1650 | Strong |

| Amide II (N-H Bend) | ~1550 | |

| C-N Stretch | 1250 - 1020 |

Experimental Protocols

The following are detailed methodologies for obtaining high-quality NMR and IR spectra of H-Gly-Gly-Gly-OEt.HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

H-Gly-Gly-Gly-OEt.HCl sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of H-Gly-Gly-Gly-OEt.HCl in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Tune and shim the spectrometer to the specific solvent.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans, as ¹³C has a low natural abundance.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

H-Gly-Gly-Gly-OEt.HCl sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of H-Gly-Gly-Gly-OEt.HCl with approximately 100-200 mg of dry KBr in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions.

-